molecular formula C16H15N3O2S B5022207 1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B5022207
M. Wt: 313.4 g/mol
InChI Key: UNIQIXPIYCSQFE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H17N3O2S It is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-methylphenyl group and a 4-methylpyrimidin-2-ylsulfanyl group

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-5-12(6-4-10)19-14(20)9-13(15(19)21)22-16-17-8-7-11(2)18-16/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIQIXPIYCSQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Substitution with 4-Methylphenyl Group:

    Attachment of 4-Methylpyrimidin-2-ylsulfanyl Group: The final step involves the attachment of the 4-methylpyrimidin-2-ylsulfanyl group through a thiolation reaction using a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Aryl halides, pyrimidine derivatives; typically carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)pyrrolidine-2,5-dione: Lacks the 4-methylpyrimidin-2-ylsulfanyl group.

    3-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Lacks the 4-methylpyrimidin-2-yl group.

    1-(4-Methylphenyl)-3-[(4-chloropyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione: Contains a chloropyrimidinyl group instead of a methylpyrimidinyl group.

Uniqueness

1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to the presence of both the 4-methylphenyl and 4-methylpyrimidin-2-ylsulfanyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-(4-Methylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione , also known as a thioxopyrimidine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 250.33 g/mol

This compound features a pyrrolidine ring with a thioether linkage to a pyrimidine moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives with similar structural features have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast12Apoptosis induction
Compound BLung8Cell cycle arrest
Compound CColon15Inhibition of VEGF

Antiviral Activity

The antiviral potential of thioxopyrimidine derivatives has also been explored. Studies indicate that these compounds can inhibit viral replication in vitro, particularly against RNA viruses.

Case Study: Inhibition of RSV Replication

A study demonstrated that a related compound exhibited an EC50 value of 5 μM against Respiratory Syncytial Virus (RSV), showing promise for further development as an antiviral agent .

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Interaction with Cellular Receptors : The presence of the pyrimidine moiety suggests potential interactions with nucleic acid structures or cellular receptors.

In Vitro Studies

In vitro studies have highlighted the effectiveness of thioxopyrimidine derivatives in various assays:

  • Cytotoxicity Assays : Compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
  • Viral Replication Assays : The ability to reduce viral load in treated cells was measured, indicating potential therapeutic applications.

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds. Current studies are focused on animal models to assess pharmacokinetics and therapeutic windows.

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